REACTION_CXSMILES
|
[CH3:1][C:2]([N+:12]([O-])=O)([CH3:11])[CH2:3][C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1.[CH3:15][C:16]([OH:18])=[O:17]>[Pd].CO>[C:16]([OH:18])(=[O:17])[CH3:15].[NH2:12][C:2]([CH3:11])([CH3:1])[CH2:3][C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1 |f:4.5|
|
Name
|
|
Quantity
|
120 g
|
Type
|
reactant
|
Smiles
|
CC(CC1=CC=C(C=C1)O)(C)[N+](=O)[O-]
|
Name
|
|
Quantity
|
35.2 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
24 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
1230 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reactor was purged with N2
|
Type
|
CUSTOM
|
Details
|
After 15.5 h the reactor was purged with N2
|
Duration
|
15.5 h
|
Type
|
FILTRATION
|
Details
|
the cooled mixture was filtered
|
Type
|
WASH
|
Details
|
The filter cake was washed with MeOH
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated to 514 g of slurry on a rotary evaporator
|
Type
|
ADDITION
|
Details
|
To this slurry was added EtOAc (2 L) with vigorous agitation
|
Type
|
FILTRATION
|
Details
|
the resulting crystals were filtered
|
Type
|
WASH
|
Details
|
washed with a small amount of EtOAc
|
Type
|
CUSTOM
|
Details
|
The product was dried overnight in a 45° C. vacuum oven
|
Duration
|
8 (± 8) h
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)O.NC(CC1=CC=C(C=C1)O)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 118.83 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 85.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |